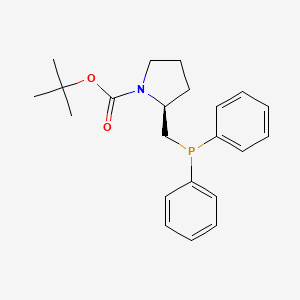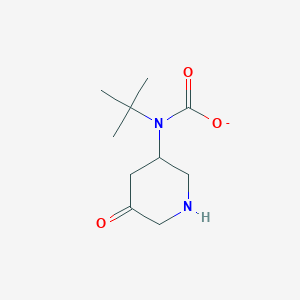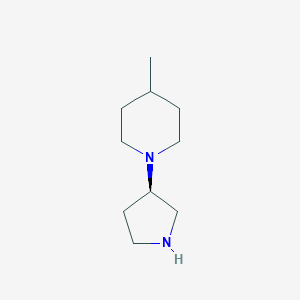![molecular formula C8H8IN3O B12833784 5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine CAS No. 1226903-86-1](/img/structure/B12833784.png)
5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with ethoxy and iodine substituents at the 5 and 3 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine can be achieved through various synthetic routes. One common method involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The ethoxy group at the 5-position can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It has shown promise in the development of drugs targeting various diseases.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological targets.
Industrial Applications: It is used in the synthesis of more complex molecules and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazolopyridine scaffold.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolopyridine core but differ in the position and nature of the substituents.
2H-Pyrazolo[3,4-b]pyridines: These isomers have the pyrazole ring fused to the pyridine ring in a different orientation.
Substituted Pyrazolopyridines: Compounds with various substituents at different positions on the pyrazolopyridine scaffold.
Uniqueness
5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine is unique due to the specific combination of ethoxy and iodine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1226903-86-1 |
|---|---|
Formule moléculaire |
C8H8IN3O |
Poids moléculaire |
289.07 g/mol |
Nom IUPAC |
5-ethoxy-3-iodo-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C8H8IN3O/c1-2-13-6-4-3-5-7(10-6)8(9)12-11-5/h3-4H,2H2,1H3,(H,11,12) |
Clé InChI |
DKAGAQINNIOALI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(NN=C2C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)



![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)

![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)


![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12833767.png)


